![molecular formula C15H18O3 B14782151 (2S,5S,6S,9S)-5,9,13-trimethyl-3-oxatricyclo[7.4.0.0<2,6>]trideca-1(13),10-die ne-4,12-dione](/img/structure/B14782151.png)
(2S,5S,6S,9S)-5,9,13-trimethyl-3-oxatricyclo[7.4.0.0<2,6>]trideca-1(13),10-die ne-4,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-santonin is a sesquiterpene lactone compound that was historically used as an anthelminthic drug to treat parasitic worm infections . It is derived from the unexpanded flower-heads of Artemisia maritima var. stechmanniana and other related species . Alpha-santonin is known for its colorless, flat prismatic crystals that turn slightly yellow upon exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-santonin involves several steps, including the formation of the core skeleton and the α-methylene-γ-lactone moiety . One common method involves the selective dehydrogenation of the α-methyl-γ-lactone moiety, followed by the formation of phenylseleno-substituted intermediates and subsequent oxidation .
Industrial Production Methods
Alpha-santonin is primarily isolated from natural sources, specifically from the flower buds of Artemisia species . The industrial production involves the extraction and purification of the compound from these plant sources.
Chemical Reactions Analysis
Types of Reactions
Alpha-santonin undergoes various chemical reactions, including:
Oxidation: Alpha-santonin can be oxidized to form lumisantonin.
Substitution: Alpha-santonin can undergo substitution reactions to form derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Microbial strains like Cunninghamella bainieri and Mucor plumbeus are used for biotransformations.
Major Products Formed
Lumisantonin: Formed through oxidation.
1,2-Dihydro-alpha-santonin: Formed through microbial reduction.
Scientific Research Applications
Alpha-santonin and its derivatives have shown promise in various scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its effects on parasitic worms and other biological systems.
Medicine: Investigated for its potential anti-cancer properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Alpha-santonin exerts its effects by paralyzing parasitic worms, allowing them to be expelled from the body . It paralyzes the anterior end of the worm while stimulating the posterior end, depending on the concentration . The exact molecular targets and pathways involved in this mechanism are still under investigation.
Comparison with Similar Compounds
Alpha-santonin is part of the sesquiterpene lactone family, which includes compounds like parthenolide and germacrene . These compounds share similar structural features, such as the α-methylene-γ-lactone moiety, but differ in their biological activities and chemical properties . Alpha-santonin is unique in its historical use as an anthelminthic and its potential anti-cancer properties .
List of Similar Compounds
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(5aS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8?,10?,13?,15-/m0/s1 |
InChI Key |
XJHDMGJURBVLLE-KWCXHHIESA-N |
Isomeric SMILES |
CC1C2CC[C@]3(C=CC(=O)C(=C3C2OC1=O)C)C |
Canonical SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


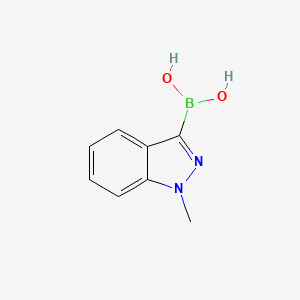
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782075.png)
![Tert-butyl 3-[(3-chlorophenyl)-(2-hydroxyethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14782099.png)
![1-O-tert-butyl 2-O-methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate](/img/structure/B14782101.png)
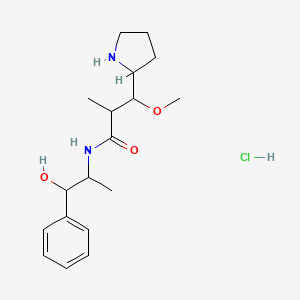
![3-ethoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14782104.png)
![1-methyl-4-[(2S)-2-methylpiperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B14782110.png)
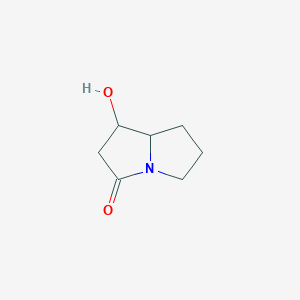
![3-[(9R,13R,14S)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14782124.png)
![N-methyl-2-[[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782129.png)
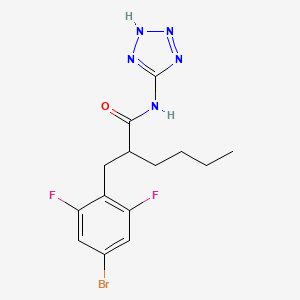
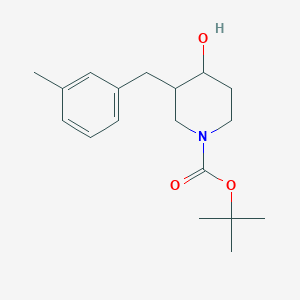
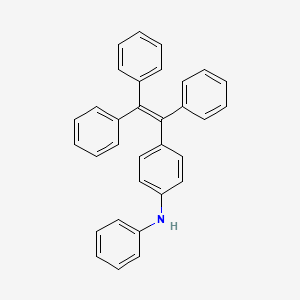
![(S)-tert-Butyl 4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B14782146.png)
